molecular formula C17H24O5 B1672007 Inulicin CAS No. 33627-41-7

Inulicin

Cat. No. B1672007
CAS RN: 33627-41-7
M. Wt: 308.4 g/mol
InChI Key: QKVABRCMWRXFAF-HMTTWLPMSA-N
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Description

Molecular Structure Analysis

The molecular structure of Inulicin consists of 17 carbon atoms, 24 hydrogen atoms, and 5 oxygen atoms . The InChI string representation of its structure is InChI=1S/C17H24O5/c1-9(6-5-7-21-12(4)18)14-10(2)8-13-15(16(14)19)11(3)17(20)22-13/h9,13,15-16,19H,3,5-8H2,1-2,4H3/t9-,13+,15+,16+/m0/s1 .


Physical And Chemical Properties Analysis

Inulicin has a molecular weight of 308.4 g/mol . The density of Inulicin is approximately 1.2 g/cm³ . It has a boiling point of 483.1±45.0 °C at 760 mmHg .

Scientific Research Applications

Pharmacological Properties

Inulicin, a sesquiterpene lactone from Inula Japonica L., shows a range of pharmacological actions. It stimulates the central nervous system and intestinal smooth muscles, exhibits anti-inflammatory and anti-ulcer activities, and possesses diuretic properties. Interestingly, it has minimal impact on cardiac activity at low doses but may inhibit it at higher doses. Its LD50 values in mice suggest relatively low toxicity (Belova et al., 1981).

Alzheimer's Disease Research

Research involving Alzheimer's disease (AD) rats indicates that Inulicin can significantly reduce the expression of COX-2 and iNOS in the hippocampus. This suggests a protective effect against AD, potentially linked to the suppression of these enzymes (Wen Jin-kun, 2008).

Anti-Tumor Effects

A study on the anti-tumor effects of Inulicin revealed its inhibitory action on the growth of various cancer cell lines, including mouse hepatoma, sarcoma, and human lung adenocarcinoma, among others. The study highlights Inulicin's selective efficacy against different cancer cell lines (Wang Yongl, 2011).

Vascular Remodeling

Inulicin has shown potential in inhibiting neointimal hyperplasia and the expression of vascular remodeling enzymes (MMP-2 and TIMP-2) following balloon injury in rat aortas. This indicates a role in modulating the balance of these enzymes, which is crucial for vascular health (Juan-Juan Li et al., 2008).

Anti-Inflammatory Activities

A study focusing on Neolinulicin A and B, isolated from Inula japonica, demonstrated their inhibitory effects on nitric oxide production in macrophages, hinting at their potential as anti-inflammatory agents (Rui-Fang Wu et al., 2021).

Diabetes Research

An aqueous extract from the flowers of Inula britannica, related to Inulicin, showed preventive effects on autoimmune diabetes in a mouse model. The extract suppressed the increase in blood glucose levels and reduced the degree of insulitis, suggesting potential applications in diabetes management (Takao Kobayashi et al., 2002).

properties

IUPAC Name

[(4S)-4-[(3aS,4S,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-9(6-5-7-21-12(4)18)14-10(2)8-13-15(16(14)19)11(3)17(20)22-13/h9,13,15-16,19H,3,5-8H2,1-2,4H3/t9-,13+,15+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUFZFLZBUSEHN-CZLJMHDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2C(C1)OC(=O)C2=C)O)C(C)CCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H]([C@H]2[C@@H](C1)OC(=O)C2=C)O)[C@@H](C)CCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90904841
Record name Inulicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-O-Acetylbritannilactone

CAS RN

33627-41-7, 681457-46-5
Record name 1-O-Acetylbritannilactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33627-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Inulicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033627417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inulicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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